tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate
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Overview
Description
tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate is an organosilicon compound with the molecular formula C15H34O3Si2. It is characterized by the presence of two tert-butyl(dimethyl)silyl groups attached to a propanoate backbone. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 3-hydroxypropanoic acid in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at room temperature . The resulting product is then purified through standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl ethers.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting groups.
Major Products Formed
The major products formed from these reactions include silyl ethers, alcohols, and substituted propanoates, depending on the reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate involves the formation of stable silyl ethers that protect hydroxyl groups during chemical reactions. The silyl groups can be selectively removed under mild conditions, allowing for the controlled deprotection of the hydroxyl groups .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(dimethyl)silyl chloride
- tert-Butyldimethylsilanol
- tert-Butyldimethylsilyl trifluoromethanesulfonate
Uniqueness
tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate is unique due to its dual silyl protection, which provides enhanced stability and selectivity in synthetic applications compared to other silyl-protected compounds .
Properties
Molecular Formula |
C15H34O3Si2 |
---|---|
Molecular Weight |
318.60 g/mol |
IUPAC Name |
[tert-butyl(dimethyl)silyl] 3-[tert-butyl(dimethyl)silyl]oxypropanoate |
InChI |
InChI=1S/C15H34O3Si2/c1-14(2,3)19(7,8)17-12-11-13(16)18-20(9,10)15(4,5)6/h11-12H2,1-10H3 |
InChI Key |
GTADNJPZLIFKDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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